molecular formula C17H12N4O B8496109 3-(2(1H)-pyridinon-5-yl)-2-phenylpyrazolo[1,5-a] pyrazine CAS No. 478273-00-6

3-(2(1H)-pyridinon-5-yl)-2-phenylpyrazolo[1,5-a] pyrazine

Cat. No. B8496109
Key on ui cas rn: 478273-00-6
M. Wt: 288.30 g/mol
InChI Key: QBFODFZWONFCIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07030121B2

Procedure details

A mixture of 3-(6-methoxy-3-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrazine (2.36 g) and concd. HCl (7.8 mL) in 1,4-dioxane (48 mL) was stirred at 100° C. for 1 h. After cooling to room temperature, to the reaction mixture was added 5N sodium hydroxide solution and adjusted to pH 8, extracted with EtOAc, washed with brine, dried over sodium sulfate, evaporated in vacuo. The resulting solid was collected by filtration and washed with ether to give 3-(2(1H)-pyridinon-5-yl)-2-phenylpyrazolo[1,5-a]pyrazine (1.95 g) as a solid.
Name
3-(6-methoxy-3-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrazine
Quantity
2.36 g
Type
reactant
Reaction Step One
Name
Quantity
7.8 mL
Type
reactant
Reaction Step Two
Quantity
48 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
C[O:2][C:3]1[N:8]=[CH:7][C:6]([C:9]2[C:10]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)=[N:11][N:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=23)=[CH:5][CH:4]=1.Cl.[OH-].[Na+]>O1CCOCC1>[NH:8]1[CH:7]=[C:6]([C:9]2[C:10]([C:18]3[CH:19]=[CH:20][CH:21]=[CH:22][CH:23]=3)=[N:11][N:12]3[CH:17]=[CH:16][N:15]=[CH:14][C:13]=23)[CH:5]=[CH:4][C:3]1=[O:2] |f:2.3|

Inputs

Step One
Name
3-(6-methoxy-3-pyridinyl)-2-phenylpyrazolo[1,5-a]pyrazine
Quantity
2.36 g
Type
reactant
Smiles
COC1=CC=C(C=N1)C=1C(=NN2C1C=NC=C2)C2=CC=CC=C2
Step Two
Name
Quantity
7.8 mL
Type
reactant
Smiles
Cl
Name
Quantity
48 mL
Type
solvent
Smiles
O1CCOCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with ether

Outcomes

Product
Name
Type
product
Smiles
N1C(C=CC(=C1)C=1C(=NN2C1C=NC=C2)C2=CC=CC=C2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.95 g
YIELD: CALCULATEDPERCENTYIELD 86.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.